molecular formula C16H15N3O3S B4687414 4-(methoxymethyl)-6-methyl-2-[(2-nitrobenzyl)thio]nicotinonitrile

4-(methoxymethyl)-6-methyl-2-[(2-nitrobenzyl)thio]nicotinonitrile

Cat. No. B4687414
M. Wt: 329.4 g/mol
InChI Key: ZKSNSFVXKMLCBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methoxymethyl)-6-methyl-2-[(2-nitrobenzyl)thio]nicotinonitrile (MMNT) is a chemical compound that has been extensively studied for its potential application in scientific research. MMNT is a fluorescent compound that has been used as a probe for the detection of thiols and other reactive species.

Mechanism of Action

4-(methoxymethyl)-6-methyl-2-[(2-nitrobenzyl)thio]nicotinonitrile is a thiol-reactive compound that forms adducts with thiols in biological samples. The fluorescence of this compound is quenched upon reaction with thiols, allowing for the detection of thiols in biological samples. The mechanism of action of this compound is based on the nucleophilic attack of thiols on the electrophilic carbon of the nitrobenzyl group, leading to the formation of a thioether linkage and quenching of the fluorescence.
Biochemical and Physiological Effects:
This compound has been shown to be non-toxic and non-cytotoxic at concentrations used in scientific research. It does not interfere with cellular metabolism or viability, making it an ideal tool for the detection of thiols in biological samples. This compound has been used to study the redox status of cells and tissues, as well as the role of thiols in various biological processes.

Advantages and Limitations for Lab Experiments

4-(methoxymethyl)-6-methyl-2-[(2-nitrobenzyl)thio]nicotinonitrile has several advantages for lab experiments, including its high sensitivity and selectivity for thiols, its non-toxic and non-cytotoxic nature, and its compatibility with various biological samples. However, this compound has some limitations, including its limited solubility in aqueous solutions and its potential for interference with other fluorescent probes.

Future Directions

There are several future directions for the use of 4-(methoxymethyl)-6-methyl-2-[(2-nitrobenzyl)thio]nicotinonitrile in scientific research. One potential direction is the development of new derivatives of this compound with improved solubility and selectivity for thiols. Another direction is the application of this compound in the study of oxidative stress in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. This compound may also be used as a tool for the development of new therapeutics targeting thiols and oxidative stress.

Scientific Research Applications

4-(methoxymethyl)-6-methyl-2-[(2-nitrobenzyl)thio]nicotinonitrile has been widely used as a fluorescent probe for the detection of thiols and other reactive species in biological samples. It has been used to study the redox status of cells and tissues, as well as the role of thiols in various biological processes. This compound has also been used as a tool for the detection of oxidative stress, which is implicated in many diseases.

properties

IUPAC Name

4-(methoxymethyl)-6-methyl-2-[(2-nitrophenyl)methylsulfanyl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-11-7-13(9-22-2)14(8-17)16(18-11)23-10-12-5-3-4-6-15(12)19(20)21/h3-7H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSNSFVXKMLCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCC2=CC=CC=C2[N+](=O)[O-])C#N)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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